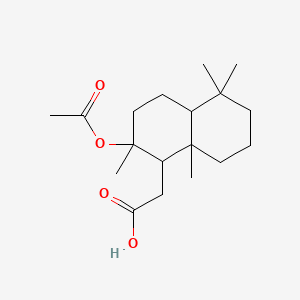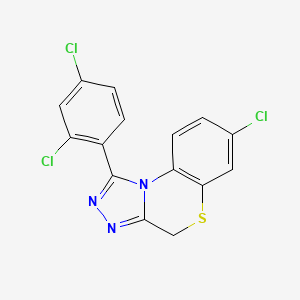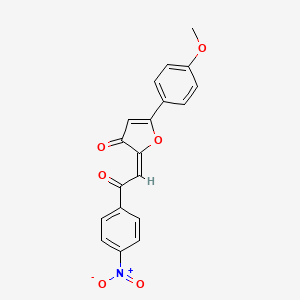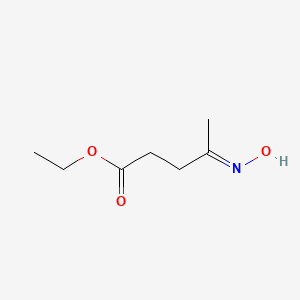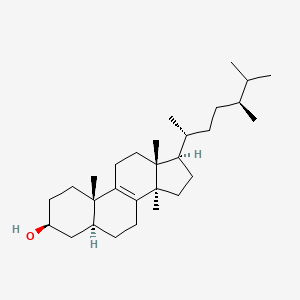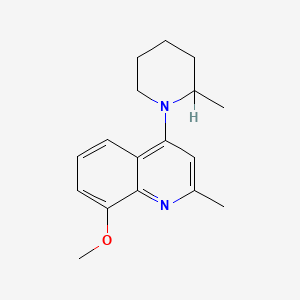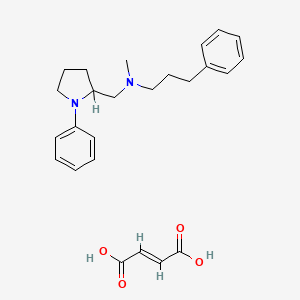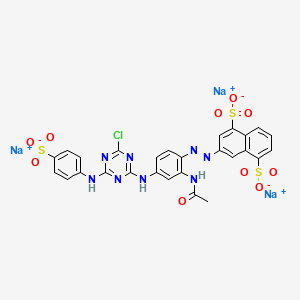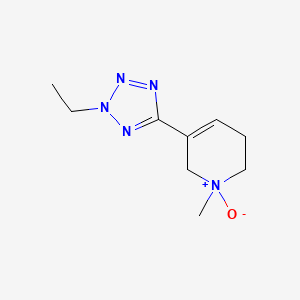
Alvameline (pyridine-N-oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alvameline (pyridine-N-oxide) is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group. This modification imparts distinct chemical reactivity and biological activity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-N-oxide, including Alvameline, typically involves the oxidation of pyridine. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . Other methods involve the use of hydrogen peroxide in combination with catalysts like methyltrioxorhenium or sodium percarbonate . These reactions are generally carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of pyridine-N-oxide derivatives can be achieved using continuous flow processes. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine-N-oxides in high yields . This method is not only efficient but also environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Alvameline (pyridine-N-oxide) undergoes various types of chemical reactions, including:
Oxidation: Pyridine-N-oxide can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to pyridine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as phosphorus oxychloride can be used to convert pyridine-N-oxide to chloropyridines.
Substitution: Nucleophiles such as amines and alcohols can react with pyridine-N-oxide under mild conditions to form substituted products.
Major Products Formed
Oxidation: Formation of α-acetoxy ketones from terminal alkynes.
Reduction: Formation of chloropyridines.
Substitution: Formation of amides and other substituted pyridine derivatives.
Applications De Recherche Scientifique
Alvameline (pyridine-N-oxide) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Alvameline (pyridine-N-oxide) involves its interaction with specific molecular targets. For instance, as a partial agonist of the M1 muscarinic acetylcholine receptor, it modulates cholinergic signaling pathways in the brain . Additionally, pyridine-N-oxide derivatives can act as mild Lewis bases, activating Lewis acidic parts of molecules and increasing their reactivity towards electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid N-oxide: A precursor to niflumic acid and pranoprofen.
2,3,5-trimethylpyridine N-oxide: A precursor to the drug omeprazole.
2-chloropyridine N-oxide: A precursor to the fungicide zinc pyrithione.
Uniqueness
Alvameline (pyridine-N-oxide) is unique due to its dual role as an agonist and antagonist at different muscarinic acetylcholine receptors, which makes it a valuable compound for studying cholinergic signaling and developing treatments for related disorders .
Propriétés
Numéro CAS |
221549-71-9 |
|---|---|
Formule moléculaire |
C9H15N5O |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
5-(2-ethyltetrazol-5-yl)-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C9H15N5O/c1-3-13-11-9(10-12-13)8-5-4-6-14(2,15)7-8/h5H,3-4,6-7H2,1-2H3 |
Clé InChI |
DTAHTIJECGXNNN-UHFFFAOYSA-N |
SMILES canonique |
CCN1N=C(N=N1)C2=CCC[N+](C2)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


